4,5-dichloro-3-Pyridinemethanol

Description

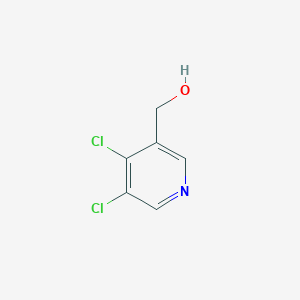

4,5-Dichloro-3-pyridinemethanol is a substituted pyridine derivative characterized by two chlorine atoms at the 4- and 5-positions of the pyridine ring and a hydroxymethyl (-CH₂OH) group at the 3-position. Chlorinated pyridinemethanols are often intermediates in synthesizing pharmaceuticals or ligands for metal catalysis, though the dichloro substitution in this compound may enhance its lipophilicity and alter its metabolic stability compared to non-halogenated analogs .

Properties

CAS No. |

1056162-12-9 |

|---|---|

Molecular Formula |

C6H5Cl2NO |

Molecular Weight |

178.01 g/mol |

IUPAC Name |

(4,5-dichloropyridin-3-yl)methanol |

InChI |

InChI=1S/C6H5Cl2NO/c7-5-2-9-1-4(3-10)6(5)8/h1-2,10H,3H2 |

InChI Key |

MDPXYFSSVRVBQV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)Cl)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4,5-dichloro-3-Pyridinemethanol can be achieved through several synthetic routes. One common method involves the reduction of ethyl isonicotinate using sodium borohydride and lithium chloride in tetrahydrofuran. The reaction is carried out under reflux conditions for 6-8 hours, followed by quenching with an acid solution . Another method involves the electrochemical reduction of ethyl isonicotinate in an undivided flow electrolysis cell, which avoids the use of potent reducing agents and operates under milder conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale electrochemical reduction processes. These methods are preferred due to their higher atom economy, cost-effectiveness, and environmental friendliness compared to traditional chemical reduction methods .

Chemical Reactions Analysis

Types of Reactions: 4,5-dichloro-3-Pyridinemethanol undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form 4,5-dichloro-3-pyridinemethane.

Oxidation: It can be oxidized to form 4,5-dichloro-3-pyridinecarboxylic acid.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

Reduction: Sodium borohydride, lithium aluminum hydride.

Oxidation: Potassium permanganate, chromium trioxide.

Substitution: Nucleophiles like hydroxide ions, amines.

Major Products Formed:

Reduction: 4,5-dichloro-3-pyridinemethane.

Oxidation: 4,5-dichloro-3-pyridinecarboxylic acid.

Substitution: 4,5-dichloro-3-pyridinol, 4,5-dichloro-3-pyridinamide.

Scientific Research Applications

Chemistry: 4,5-dichloro-3-Pyridinemethanol is used as an intermediate in the synthesis of various coordination compounds. These compounds have applications in catalysis and material science .

Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological macromolecules. It serves as a model compound for understanding the behavior of similar structures in biological systems .

Medicine: The compound is investigated for its potential pharmaceutical applications, including its use as an intermediate in the synthesis of drugs with antibacterial, antifungal, and anticancer activities .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and as a building block for the synthesis of more complex organic molecules .

Mechanism of Action

The mechanism of action of 4,5-dichloro-3-Pyridinemethanol involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand, coordinating with metal centers to form stable complexes. These complexes can exhibit various biological activities, such as antibacterial and antifungal properties . The compound’s ability to undergo substitution reactions also allows it to interact with different biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol

- Structural Differences : Chlorine at position 2 and a dimethoxymethyl (-CH(OCH₃)₂) group at position 3, with the hydroxymethyl group at position 4 .

- This contrasts with the electron-withdrawing dichloro groups in 4,5-dichloro-3-pyridinemethanol, which may increase ring acidity and susceptibility to nucleophilic substitution.

- Applications : Likely used as a protected intermediate in multistep syntheses due to its methoxy groups, whereas dichloro analogs might serve as halogenated building blocks for cross-coupling reactions.

Pyridoxine Hydrochloride (Vitamin B6)

- Structural Differences : Features hydroxymethyl groups at positions 4 and 5, a methyl group at position 2, and a hydroxyl group at position 3 .

- Physicochemical Properties: Pyridoxine is water-soluble due to its polar hydroxyl and hydroxymethyl substituents. In contrast, this compound’s chlorine atoms likely reduce solubility in aqueous media.

- Biological Activity: Pyridoxine is essential in amino acid metabolism, while dichloro-substituted pyridinemethanols are more commonly explored for antimicrobial or antifungal activity due to halogen-enhanced bioactivity.

[5-(Benzyloxy)-4-(chloromethyl)-3-pyridinyl]methanol

- Synthetic Routes : Synthesized via benzyloxy protection and chloromethylation, with reported yields of 61.0% and 58.0% .

- Reactivity : The chloromethyl group (-CH₂Cl) at position 4 offers a reactive site for nucleophilic displacement, whereas dichloro substituents may favor elimination or aromatic substitution.

Data Table: Comparative Analysis of Key Compounds

Key Research Findings

- Electronic Effects: Electron-withdrawing chloro groups in this compound increase the pyridine ring’s electrophilicity, making it more reactive toward nucleophiles compared to methoxy- or hydroxymethyl-substituted analogs .

- Synthetic Challenges : Dichloro derivatives may require harsh conditions for functionalization, whereas benzyloxy or dimethoxymethyl groups allow milder, stepwise modifications .

- Biological Relevance: Chlorinated pyridinemethanols exhibit enhanced antimicrobial properties compared to non-halogenated variants, though toxicity profiles must be carefully evaluated .

Biological Activity

4,5-Dichloro-3-pyridinemethanol is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is a chlorinated derivative of pyridine, characterized by the presence of two chlorine atoms at the 4 and 5 positions of the pyridine ring and a hydroxymethyl group at the 3 position. Its molecular formula is CHClN\O.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. The presence of chlorine atoms enhances the lipophilicity and membrane permeability, facilitating interaction with microbial membranes .

- Anti-inflammatory Effects : Research indicates that pyridine derivatives can modulate inflammatory pathways. This compound may inhibit pro-inflammatory cytokines, thus providing a therapeutic avenue for inflammatory diseases .

- Cytotoxicity : Some studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated selective cytotoxicity against certain cancer cells, suggesting its potential as an anticancer agent .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. Results indicated a significant reduction in bacterial viability at concentrations above 50 µM, with enhanced activity against Gram-negative bacteria .

- Anti-inflammatory Mechanisms : In vitro studies using RAW 264.7 macrophages showed that treatment with this compound led to a significant decrease in TNF-α levels when stimulated with lipopolysaccharides (LPS). This suggests its potential role in managing inflammatory responses in diseases such as rheumatoid arthritis .

- Cytotoxicity in Cancer Cells : Research focusing on the cytotoxic effects of this compound on HeLa and HL-60 cell lines revealed that it could induce apoptosis and cause cell cycle arrest at specific concentrations. This positions it as a candidate for further investigation in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.